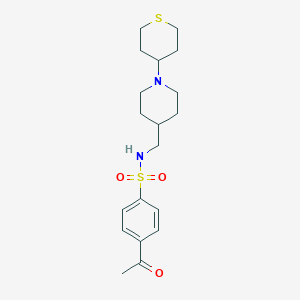

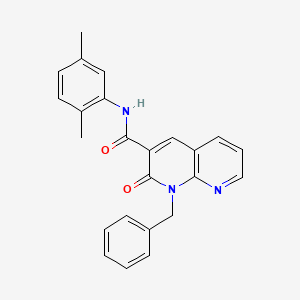

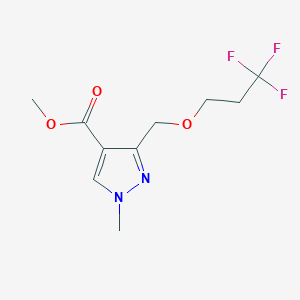

4-acetyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-acetyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic compound. The compound contains a tetrahydro-2H-thiopyran-4-yl group, which is a sulfur-containing heterocyclic compound . This group is known to be used in the synthesis of various biologically active substances .

Synthesis Analysis

The synthesis of compounds involving tetrahydro-2H-thiopyran-4-yl group usually involves substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom . In a specific synthesis process, N-methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide was added to tetrahydrofuran, and then methylmagnesium bromide was added. The mixture was then diluted with water and ethyl acetate .Chemical Reactions Analysis

The oxidation reaction of tert-butyl (4-nitrophenyl)sulfonyl (tetrahydro-2H-thiopyran-4-yl)carbamate with Oxone provided steric control, affording its trans sulfoxide with high efficiency and selectivity .Applications De Recherche Scientifique

Enzymatic Inhibition and Therapeutic Potential

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Sulfonamides bearing piperidine nucleus have been synthesized and shown talented activity against cholinesterase enzymes. These compounds are promising for therapeutic applications in diseases where cholinesterase activity is a concern, like Alzheimer's disease (H. Khalid, 2012).

- Carbonic Anhydrase Inhibition for Anticonvulsant Action : Novel benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase, displaying effective anticonvulsant activity. This suggests a potential application in the treatment of epilepsy and other seizure disorders (C. B. Mishra et al., 2017).

Synthesis of Bioactive Compounds

- Synthesis of Methylbenzenesulfonamide CCR5 Antagonists : Interest in methylbenzenesulfonamide derivatives has increased for their potential use as CCR5 antagonists in the prevention of human HIV-1 infection. This illustrates the compound's role in the synthesis of targeted therapeutic agents (Cheng De-ju, 2015).

Potential Multifunctional Agents for Alzheimer’s Disease Treatment

- Dual Inhibitors of Acetyl- and Butyrylcholinesterase : Hybrid compounds containing sulfonamide moieties have been synthesized as potential drugs for Alzheimer’s disease treatment, showing potent inhibition of acetylcholinesterase and butyrylcholinesterase (G. Makhaeva et al., 2020).

Antimicrobial Activity

- Synthesis and Anti-bacterial Study : N-substituted derivatives of 2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide have been synthesized, demonstrating moderate to significant antimicrobial activity, which underscores the potential of such compounds in developing new antimicrobial agents (H. Khalid et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

4-acetyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S2/c1-15(22)17-2-4-19(5-3-17)26(23,24)20-14-16-6-10-21(11-7-16)18-8-12-25-13-9-18/h2-5,16,18,20H,6-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCKVABUVPSCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol](/img/structure/B2704532.png)

![N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2704540.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2704544.png)

![methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2704548.png)

![6-(2-methoxyphenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2704549.png)